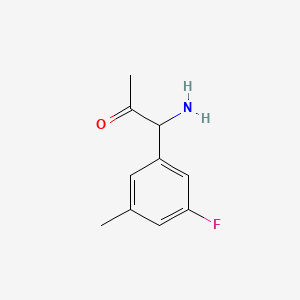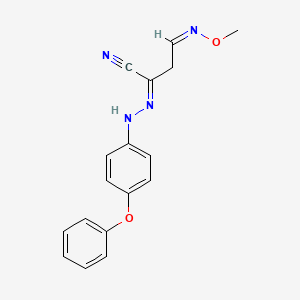![molecular formula C11H13N3O2 B13051669 tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13051669.png)
tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The tert-butyl group attached to the nitrogen atom of the pyrazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate typically begins with the preparation of the pyrazole and pyridine precursors.
Cyclization Reaction: The pyrazole and pyridine precursors undergo a cyclization reaction to form the pyrazolopyridine core. This reaction often involves the use of strong acids or bases as catalysts.
tert-Butylation: The final step involves the introduction of the tert-butyl group. This can be achieved through a tert-butylation reaction using tert-butyl chloride and a base such as potassium carbonate.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis of this compound is often carried out in batch reactors. The reaction conditions are optimized to maximize yield and purity.
Continuous Flow Process: For large-scale production, continuous flow processes are employed. These processes offer better control over reaction parameters and can lead to higher efficiency and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products:
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Reduced forms of the compound.
Substituted Derivatives: Compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: tert-Butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Therapeutic Agents: It has been explored for its potential therapeutic effects in various diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It can be used in the formulation of agrochemicals for crop protection.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: tert-Butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate can bind to the active sites of specific enzymes, inhibiting their activity. This can affect various biochemical pathways.
Receptor Binding: The compound can interact with specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Uniqueness:
- Structural Features: The presence of the tert-butyl group and the specific arrangement of the pyrazole and pyridine rings give tert-butyl1H-pyrazolo[4,3-c]pyridine-3-carboxylate unique chemical and physical properties.
- Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other similar compounds, making it valuable in specific applications.
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
tert-butyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)9-7-6-12-5-4-8(7)13-14-9/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
WLXQDZLRTFUZBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NNC2=C1C=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Chloro-2'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13051586.png)


![1-Oxa-4-azaspiro[5.6]dodecane hcl](/img/structure/B13051612.png)
![Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13051619.png)
![7-(P-Tolyl)-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13051625.png)
![(3R)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13051630.png)






![Ethyl 6-(2-methoxyphenyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13051682.png)
